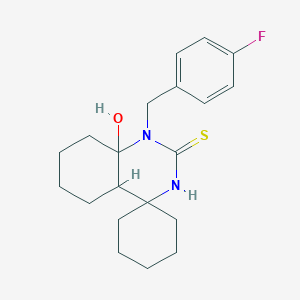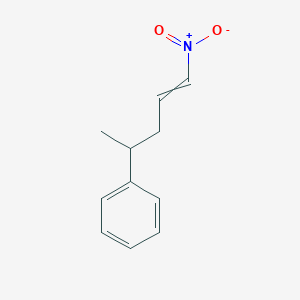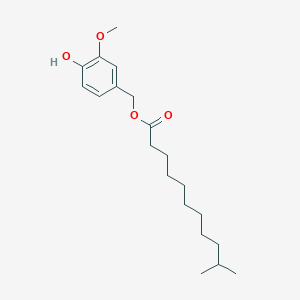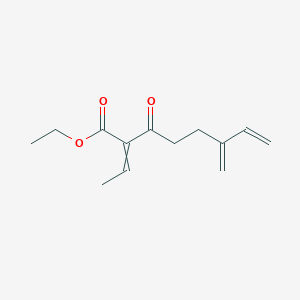
C20H27FN2OS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C20H27FN2OS is a complex organic molecule that contains carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C20H27FN2OS typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of a core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include nucleophilic substitution, electrophilic addition, and condensation reactions. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using large reactors and continuous flow systems. The process involves the optimization of reaction parameters to maximize efficiency and minimize waste. Advanced techniques such as automated synthesis and real-time monitoring are employed to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
C20H27FN2OS: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
C20H27FN2OS: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which C20H27FN2OS exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. Detailed studies on the binding affinity and specificity of This compound help elucidate its mechanism of action.
Comparación Con Compuestos Similares
C20H27FN2OS: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups. The comparison can focus on differences in chemical reactivity, biological activity, and potential applications. Some similar compounds include:
C20H27FN2O2S: A related compound with an additional oxygen atom.
C20H27FN2OS2: A compound with an extra sulfur atom.
This compound .
Propiedades
Fórmula molecular |
C20H27FN2OS |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
1-[(4-fluorophenyl)methyl]-8a-hydroxyspiro[3,4a,5,6,7,8-hexahydroquinazoline-4,1'-cyclohexane]-2-thione |
InChI |
InChI=1S/C20H27FN2OS/c21-16-9-7-15(8-10-16)14-23-18(25)22-19(11-3-1-4-12-19)17-6-2-5-13-20(17,23)24/h7-10,17,24H,1-6,11-14H2,(H,22,25) |
Clave InChI |
NCYQTZQZSFZWFX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)C3CCCCC3(N(C(=S)N2)CC4=CC=C(C=C4)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline](/img/structure/B12615554.png)
![4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]-1-propylpiperidin-4-ol](/img/structure/B12615562.png)

![methyl (2S)-2-[2-[4-[[(2S)-1-methoxy-3-methyl-1-oxopentan-2-yl]carbamoyl]piperazin-1-yl]ethylcarbamoylamino]-3-methylpentanoate](/img/structure/B12615573.png)
![9-Bromo-2-naphthalen-2-yl-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]](/img/structure/B12615575.png)

![1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene](/img/structure/B12615593.png)
![1-[5-(Methoxymethoxy)pyridin-2(1H)-ylidene]-1-nitrosomethanamine](/img/structure/B12615595.png)

![N-[(2S)-1,3-Dihydroxybutan-2-yl]-3-methylbutanamide](/img/structure/B12615603.png)
![4-Piperidinecarboxamide, 1-acetyl-N-[2-(2,4-dichlorophenoxy)phenyl]-](/img/structure/B12615611.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxamide, N-cyano-1-(phenylsulfonyl)-](/img/structure/B12615624.png)
![6-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12615632.png)
